molecular formula C9H9N B3351157 2-Methylisoindole CAS No. 33804-84-1

2-Methylisoindole

Cat. No. B3351157
CAS RN: 33804-84-1
M. Wt: 131.17 g/mol
InChI Key: ZLWIMPFRPFWOGK-UHFFFAOYSA-N
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Description

2-Methylisoindole is a chemical compound with the formula C9H9N and a molecular weight of 131.1745 . It is also known as Methylketol or 2-methylindole . This compound is mildly toxic and slightly flammable .


Synthesis Analysis

The synthesis of isoindoles, including 2-Methylisoindole, has been achieved through various methods. One such method involves a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . Another approach involves the cyclization of benzylic amines . A one-pot conversion of isoindolines to 1-arylisoindoles has also been established from palladium-catalyzed cascade C-H transformations .


Molecular Structure Analysis

The electronic structure of 2-Methylisoindole has been analyzed using canonical and localized molecular orbitals, calculated in the SCF and CNDO/2 approximations . The 10π-electronic system of isoindole is more integral than for indole .


Chemical Reactions Analysis

2-Methylisoindole can undergo various chemical reactions. For instance, it can be obtained in high yield by the reaction of N-methyl-2-chlorobenzylaminoacetonitrile with potassamide in liquid ammonia . It can also participate in ring-closure reactions, isoindoline aromatization, and ring transformations .


Physical And Chemical Properties Analysis

2-Methylisoindole has a molecular weight of 131.1745 . More detailed physical and chemical properties were not found in the search results.

Safety And Hazards

While specific safety data for 2-Methylisoindole was not found, similar compounds like Methylindole are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 2-Methylisoindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being used in the synthesis of complex heterocyclic scaffolds and have shown wide-ranging biological activity .

properties

IUPAC Name

2-methylisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-10-6-8-4-2-3-5-9(8)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWIMPFRPFWOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187468
Record name 2-Methylisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisoindole

CAS RN

33804-84-1
Record name 2-Methylisoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033804841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
JJ D'Amico, BR Stults, PG Ruminski… - Journal of Heterocyclic …, 1983 - Wiley Online Library
The reaction of o‐phthaldehyde with potassium cyanide and methylamine hydrochloride afforded 1‐cyano‐2‐methylisoindole (1) in 92% yield. Possible mechanism and supporting nmr…
Number of citations: 25 onlinelibrary.wiley.com
JD White, ME Mann - Advances in Heterocyclic Chemistry, 1969 - Elsevier
… For instance, 2,2-dimethylisoindolinium bromide (5) on treatment with one equivalent of phenyllithium in ether under nitrogen, evolved methane and gave 2-methylisoindole (6) in 74% …
Number of citations: 96 www.sciencedirect.com
H Fujino, S Goya - Yakugaku Zasshi: Journal of the Pharmaceutical …, 1989 - europepmc.org
… Corticosteroids were labeled quantitatively by treatment with 1-(difluoro-1, 3, 5-triazinyl)-2-methylisoindole in an alkaline medium at room temperature for 10 s and the fluorescent …
Number of citations: 3 europepmc.org
B Jaques, RG Wallace - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
Benzoheterocycles uia Aryne CC Cyclisation : 2-Methylisoindole … Summary 2-Methylisoindole is obtained in high yield by … in liquid ammonia with potassamide (4 equiv.) over 0.5 h and …
Number of citations: 1 pubs.rsc.org
E Chacko - 1976 - search.proquest.com
Is oindole is synthesized by high vacuum pyrolysis of Nt-butoxycarbonyl-7-azabenzonorbornene. This method is shown to enjoy several advantages over earlier approaches. l-…
Number of citations: 0 search.proquest.com
H FuJINO, S GoYA - Analytical sciences, 1989 - jstage.jst.go.jp
… Recently we reported that 1-(dichloro-1,3,5-triazinyl)2-methylisoindole (DTMI) was useful as a fluorescent labeling reagent for estrogens.' This paper describes the preparation of 1-(…
Number of citations: 4 www.jstage.jst.go.jp
A Sano, M Takezawa, S Takitani - Analytical sciences, 1986 - jstage.jst.go.jp
… 1) because cyanide is known to give 1-cyano-2-methylisoindole when treated with methylamine and OPA5. The present work aimed to establish a simple and sensitive fluorometric …
Number of citations: 14 www.jstage.jst.go.jp
CS LeHoullier, GW Gribble - The Journal of Organic Chemistry, 1983 - ACS Publications
… Thus, the cycloadditions of 3 with 2-methylisoindole (13) and2-methyl-4,5,6,7-… Thus, treatment of 9 with phenyllithium in the presence of 2-methylisoindole (13)12® or 2-…
Number of citations: 63 pubs.acs.org
B Jaques, RG Wallace - Tetrahedron, 1977 - Elsevier
… The syntheses of 2-methylisoindole and related compounds by an extension of this principle have been achieved. 'L12 (b) Where the nitrogen function is attached to the benzene ring in …
Number of citations: 21 www.sciencedirect.com
H Preut, F Jelitto, RP Kreher - Acta Crystallographica Section C …, 1989 - scripts.iucr.org
(IUCr) 1:2 Adduct of 1-ethoxy-2-methylisoindole with N-methylmaleimide … 1:2 Adduct of l-Ethoxy-2-methylisoindole with N-Methylmaleimide BY HANS PREUT, FRANK JELITTO AND RICHARD P. KREHER …
Number of citations: 5 scripts.iucr.org

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